3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Description
3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a cyclopropyl substituent at position 3, two oxo (keto) groups at positions 2 and 4, and a carboxylic acid moiety at position 3.
Properties
IUPAC Name |
3-cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-6-5(7(12)13)3-9-8(14)10(6)4-1-2-4/h3-4H,1-2H2,(H,9,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJMPGQKNSAEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C(=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with diethyl malonate, followed by cyclization and oxidation steps to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The cyclopropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyrimidine ring critically influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Cyclopropyl Positioning : The target compound’s cyclopropyl at C3 differs from analogs with cyclopropyl at C2 or C4. This affects steric interactions and ring strain .
- Functional Group Diversity : Chlorine (in ) and methoxymethyl (in ) introduce distinct electronic and solubility profiles, suggesting varied applications in drug design or catalysis.
Biological Activity
3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid, a compound within the pyrimidine family, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C14H15N3O4
- Molecular Weight : 289.29 g/mol
- CAS Number : 1000932-48-8
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. Specifically, studies have shown that this compound and its analogs can inhibit tumor cell proliferation through various mechanisms:
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against several cancer cell lines, including HeLa and HCT116, with IC50 values suggesting potent antiproliferative activity.
- Mechanism of Action : The antitumor activity is believed to stem from the compound's ability to interfere with cellular signaling pathways associated with cell cycle regulation and apoptosis induction.
Anticonvulsant Activity
The compound's structural features may contribute to its anticonvulsant properties. Analogous compounds have been shown to exhibit protective effects in animal models of seizures, suggesting that modifications in the pyrimidine structure can enhance anticonvulsant efficacy.
Case Study 1: Antitumor Efficacy
A recent study evaluated the effectiveness of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable effects observed in breast and colon cancer cells. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of the compound in models of neurodegeneration. It was found that treatment with the compound reduced neuronal cell death and improved behavioral outcomes in animal models of epilepsy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis and DNA replication.
- Modulation of Signaling Pathways : It has been suggested that the compound can modulate pathways related to apoptosis and cell survival, enhancing its therapeutic potential in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
